1-bromo-4-(1-ethynylcyclopropyl)benzene
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Overview
Description
1-Bromo-4-(1-ethynylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 1-ethynylcyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-(1-ethynylcyclopropyl)benzene typically involves the bromination of 4-(1-ethynylcyclopropyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkanes.
Scientific Research Applications
1-Bromo-4-(1-ethynylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1-ethynylcyclopropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the ethynyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-4-ethynylbenzene: Similar structure but lacks the cyclopropyl group.
4-Ethynylbiphenyl: Contains an ethynyl group but with a biphenyl structure.
Properties
IUPAC Name |
1-bromo-4-(1-ethynylcyclopropyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGGFKVUTUGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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